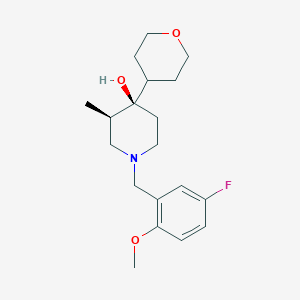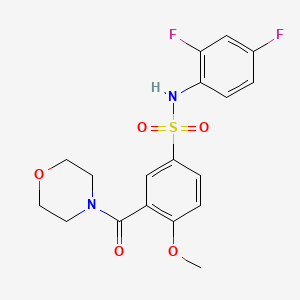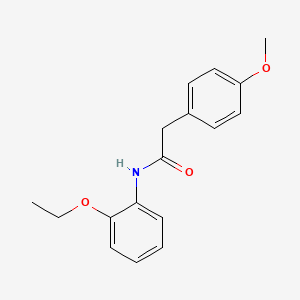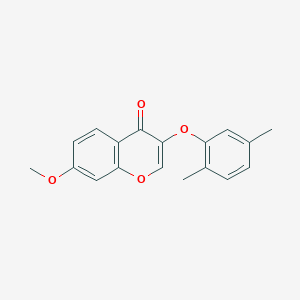
(3R*,4R*)-1-(5-fluoro-2-methoxybenzyl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4R*)-1-(5-fluoro-2-methoxybenzyl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol is a useful research compound. Its molecular formula is C19H28FNO3 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.20532192 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
One application of similar chemical structures involves the synthesis of new compounds through reactions such as the SNAr reaction. For example, Dell, Bloxham, and Smith (1994) described the synthesis of new benzylidenemalononitriles, which can be extended to produce naphtho[1,2-b]pyrans, indicating the versatility of related compounds in synthesizing complex structures (Dell, Bloxham, & Smith, 1994).
Antitumor and Pharmacological Applications
Another significant area of application is in the development of pharmacological agents. For instance, Jingrong Li et al. (2013) explored aminopyridyl/pyrazinyl-substituted compounds for their efficacy as c-Met/ALK inhibitors, showcasing the potential of such molecules in cancer treatment (Li et al., 2013). Furthermore, the study by Kaya et al. (2016) on the corrosion inhibition properties of piperidine derivatives on iron emphasizes the application of similar compounds in material science, highlighting their utility beyond biological systems (Kaya et al., 2016).
Neuropharmacology
Compounds with structural similarities have also been investigated for their neuropharmacological potential. Garner et al. (2015) characterized the NMDA receptor antagonist CERC‐301, illustrating the role these compounds can play in developing treatments for disorders such as major depressive disorder (Garner et al., 2015).
Molecular Dynamics and Quantum Chemical Studies
The study by S. Kaya et al. (2016) on the adsorption and corrosion inhibition properties of piperidine derivatives via quantum chemical calculations and molecular dynamics simulations showcases the application of these compounds in understanding and predicting molecular interactions and reactions (Kaya et al., 2016).
Propiedades
IUPAC Name |
(3R,4R)-1-[(5-fluoro-2-methoxyphenyl)methyl]-3-methyl-4-(oxan-4-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FNO3/c1-14-12-21(13-15-11-17(20)3-4-18(15)23-2)8-7-19(14,22)16-5-9-24-10-6-16/h3-4,11,14,16,22H,5-10,12-13H2,1-2H3/t14-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYSMPVGNNIZLM-KUHUBIRLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)CC3=C(C=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)CC3=C(C=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(FURAN-2-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE](/img/structure/B5595944.png)

![5-(2-bromophenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5595961.png)
![2-(4-Chlorobenzoyl)-6-propylthieno[2,3-B]pyridin-3-amine](/img/structure/B5595967.png)
![1-[4-(4-morpholinyl)benzoyl]indoline](/img/structure/B5595970.png)

![N-ethyl-6-methoxy-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-3-chromanecarboxamide](/img/structure/B5595977.png)
![2-[(4-Chlorophenyl)methylsulfonyl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B5595997.png)

![3-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5596006.png)


![2-[(2-bromobenzyl)thio]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B5596027.png)

